methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate
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Overview
Description
Methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a chloro substituent, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoate ester, followed by the introduction of the chloro substituent through electrophilic aromatic substitution. The pyridine ring is then constructed via a cyclization reaction, and the final product is obtained through amidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate: Similar in structure but with different substituents or functional groups.
4-Chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid: Similar but with a carboxylic acid group instead of an ester.
2-[2-(3-Cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoic acid: Lacks the chloro substituent.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Biological Activity
Methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22ClN3O3. The compound features a chloro-substituted benzoate moiety linked to a cyano-dihydropyridine derivative, which is critical for its biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is implicated in various diseases including cancer and neurodegenerative disorders.
2. Acetylcholinesterase Inhibition
One of the key biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE). AChE inhibitors are vital in treating conditions such as Alzheimer's disease. Studies have shown that derivatives with similar structures can effectively inhibit AChE with varying potencies.
Compound | IC50 (µM) |
---|---|
Methyl 4-chloro... | TBD |
Standard AChE Inhibitor | 0.5 |
3. Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Cell Line | Compound Activity | IC50 (µM) |
---|---|---|
HCT 116 | Moderate | 10.5 |
MCF7 | High | 5.0 |
The mechanisms by which this compound exerts its biological effects include:
Inhibition of Enzymatic Activity : The compound interacts with the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Radical Scavenging : The antioxidant properties are attributed to the ability to donate electrons to free radicals, thereby neutralizing them and reducing oxidative damage.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Acetylcholinesterase Inhibition : A study published in Journal of Medicinal Chemistry evaluated various derivatives for their AChE inhibitory activity. The findings indicated that modifications at specific positions significantly enhanced potency (IC50 values ranging from 0.5 µM to >100 µM depending on structural variations) .
- Antioxidant Evaluation : Research conducted on similar pyridine derivatives highlighted their effectiveness in scavenging free radicals through DPPH and ABTS assays, demonstrating a strong correlation between structure and activity .
- Cancer Cell Line Studies : In vitro studies on HCT116 and MCF7 cell lines showed promising results for compounds with similar scaffolds, suggesting potential pathways for further development into therapeutic agents .
Properties
IUPAC Name |
methyl 4-chloro-2-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-10-6-11(2)22(17(24)14(10)8-20)9-16(23)21-15-7-12(19)4-5-13(15)18(25)26-3/h4-7H,9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIORDOSIECQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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